![molecular formula C20H39BrO2 B14319853 2-[(15-Bromopentadecyl)oxy]oxane CAS No. 103687-89-4](/img/structure/B14319853.png)
2-[(15-Bromopentadecyl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(15-Bromopentadecyl)oxy]oxane is an organic compound with the molecular formula C20H39BrO2 It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, with a bromopentadecyl group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(15-Bromopentadecyl)oxy]oxane typically involves the reaction of 15-bromopentadecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then converted to the final product by acid-catalyzed hydrolysis. The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(15-Bromopentadecyl)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted oxanes, depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxygenated derivatives.
Reduction Reactions: Products include hydrocarbons and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[(15-Bromopentadecyl)oxy]oxane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(15-Bromopentadecyl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The bromopentadecyl group can interact with hydrophobic regions of proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing five carbon atoms and one oxygen atom.
2-Tetrahydropyranyl Ethers: Derivatives of tetrahydropyran used as protecting groups in organic synthesis.
Uniqueness
2-[(15-Bromopentadecyl)oxy]oxane is unique due to the presence of the long bromopentadecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where similar compounds may not be effective.
Propiedades
Número CAS |
103687-89-4 |
|---|---|
Fórmula molecular |
C20H39BrO2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-(15-bromopentadecoxy)oxane |
InChI |
InChI=1S/C20H39BrO2/c21-17-13-10-8-6-4-2-1-3-5-7-9-11-14-18-22-20-16-12-15-19-23-20/h20H,1-19H2 |
Clave InChI |
UQAIPFIZBDELAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


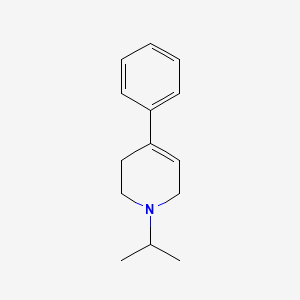

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
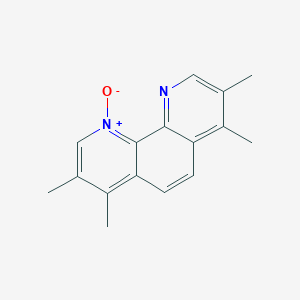
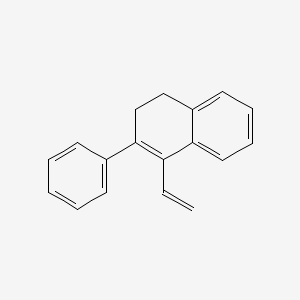
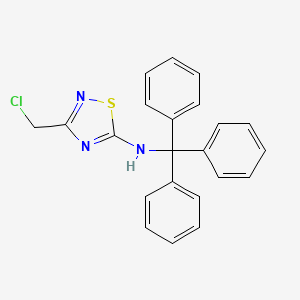
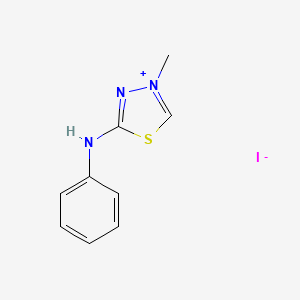
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
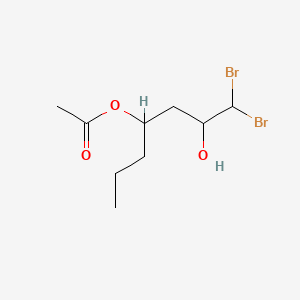
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)


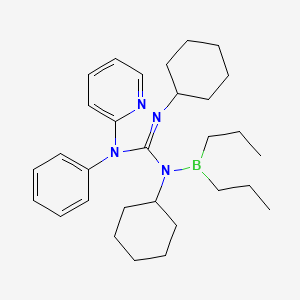
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
